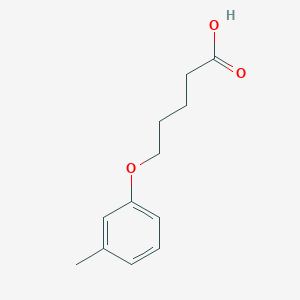

5-(3-Methylphenoxy)pentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10-5-4-6-11(9-10)15-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBTWFGXWDJBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651864 | |

| Record name | 5-(3-Methylphenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-36-7 | |

| Record name | 5-(3-Methylphenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 5 3 Methylphenoxy Pentanoic Acid

Established Synthetic Routes for Phenoxypentanoic Acids

The creation of the phenoxyalkanoic acid structure, as exemplified by 5-(3-methylphenoxy)pentanoic acid, typically follows a convergent approach where the phenoxy and the pentanoic acid moieties are joined together. This is most commonly achieved through etherification reactions, followed by modifications to the carboxylic acid chain as needed.

Etherification Reactions for Phenoxy Linkage Formation

The cornerstone for the synthesis of phenoxyalkanoic acids is the Williamson ether synthesis. libretexts.orgresearchgate.net This robust and widely used method involves the reaction of a phenoxide with an alkyl halide or a similar electrophile bearing a suitable leaving group. libretexts.orgresearchgate.net In the context of this compound, this translates to the reaction of a 3-methylphenoxide (m-cresolate) with a 5-halopentanoate ester.

The reaction is initiated by deprotonating 3-methylphenol (m-cresol) with a suitable base to form the more nucleophilic 3-methylphenoxide. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). The resulting phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ester of 5-halopentanoic acid, such as ethyl 5-bromopentanoate. The general reaction is depicted below:

Figure 1: General scheme for the Williamson ether synthesis of ethyl 5-(3-methylphenoxy)pentanoate.

The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The reaction temperature is typically elevated to facilitate the reaction, often in the range of 60-100 °C.

Following the etherification, the resulting ester, ethyl 5-(3-methylphenoxy)pentanoate, is hydrolyzed to yield the final carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid such as hydrochloric acid (HCl). orgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Methylphenol (m-Cresol) | Ethyl 5-bromopentanoate | Sodium Hydroxide (NaOH) | Acetone | Ethyl 5-(3-methylphenoxy)pentanoate |

| 3-Methylphenol (m-Cresol) | Methyl 5-chloropentanoate | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Methyl 5-(3-methylphenoxy)pentanoate |

| Sodium 3-methylphenoxide | Ethyl 5-iodopentanoate | - | Tetrahydrofuran (THF) | Ethyl 5-(3-methylphenoxy)pentanoate |

Carboxylic Acid Chain Elongation and Functionalization

An alternative approach to the synthesis of this compound involves starting with a shorter phenoxyacetic acid derivative and elongating the carboxylic acid chain. While less direct for this specific compound, these methods are valuable for creating a variety of phenoxyalkanoic acid derivatives.

One common method for chain elongation is the Arndt-Eistert synthesis. This involves converting a carboxylic acid to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, silver oxide, or an alcohol, results in a one-carbon homologated carboxylic acid or ester.

Another strategy involves the malonic ester synthesis. A phenoxyethyl halide can be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield a phenoxybutanoic acid, which could then be further elongated.

Functionalization of the pentanoic acid chain can be achieved through various standard organic transformations. For instance, the carboxylic acid can be converted to an acid chloride, which can then be used to form amides, esters, and other derivatives. mdpi.com The alpha-carbon to the carboxyl group can also be a site for further reactions, such as bromination followed by substitution.

| Starting Material | Reagents | Intermediate | Final Product |

| (3-Methylphenoxy)acetic acid | 1. SOCl2; 2. CH2N2; 3. Ag2O, H2O | 3-(3-Methylphenoxy)propanoic acid | Further elongation steps required |

| 2-(3-Methylphenoxy)ethyl bromide | 1. Diethyl malonate, NaOEt; 2. H3O+, heat | 4-(3-Methylphenoxy)butanoic acid | Further elongation steps required |

| This compound | SOCl2 | 5-(3-Methylphenoxy)pentanoyl chloride | Amides, esters, etc. |

Approaches for Introducing Methyl Substituents on the Phenoxy Ring

In the case of this compound, the methyl group is conveniently introduced by using 3-methylphenol (m-cresol) as a starting material. orgsyn.org However, for the synthesis of other methylated phenoxyalkanoic acids, the methyl group can be introduced onto the aromatic ring at various stages.

Friedel-Crafts alkylation of a phenoxyalkanoic acid or its ester is a potential route. wikipedia.org This involves reacting the aromatic ring with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The position of methylation (ortho, meta, or para to the phenoxy group) will be directed by the existing ether linkage. The ether group is an ortho-, para-director, meaning that direct methylation of a phenoxypentanoic acid would likely lead to a mixture of 2-methyl and 4-methyl substituted products, rather than the desired 3-methyl isomer.

Therefore, for the specific synthesis of this compound, starting with the appropriately substituted phenol (B47542) is the most direct and regioselective strategy.

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The carbon atom at the 2-position of the pentanoic acid chain in derivatives of this compound can be a stereocenter. The synthesis of enantiomerically pure or enriched chiral analogues is of significant interest as the biological activity of phenoxyalkanoic acids can be highly dependent on their stereochemistry.

Enantioselective Approaches in Phenoxyalkanoic Acid Synthesis (e.g., Chiral Resolution or Asymmetric Synthesis)

Two primary strategies are employed for obtaining chiral phenoxyalkanoic acids: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This is a common and often practical method for separating enantiomers. rsc.org It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. onyxipca.com After separation, the desired enantiomer of the phenoxyalkanoic acid can be recovered by acidification. Commonly used chiral resolving agents for acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or quinine. libretexts.orgnih.gov The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent.

| Racemic Mixture | Chiral Resolving Agent | Diastereomeric Salts | Separation Method | Enantiomerically Enriched Product |

| (±)-5-(3-Methylphenoxy)pentanoic acid | (R)-(+)-1-Phenylethylamine | (R)-acid-(R)-amine & (S)-acid-(R)-amine | Fractional Crystallization | (R)- or (S)-5-(3-Methylphenoxy)pentanoic acid |

| (±)-5-(3-Methylphenoxy)pentanoic acid | (-)-Brucine | (R)-acid-Brucine & (S)-acid-Brucine | Fractional Crystallization | (R)- or (S)-5-(3-Methylphenoxy)pentanoic acid |

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. rsc.orgtcichemicals.com One strategy involves the use of a chiral auxiliary. researchgate.netnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral alcohol could be esterified with the phenoxyalkanoic acid, and then an alkylation at the alpha-position could proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another asymmetric approach is catalytic asymmetric synthesis, where a chiral catalyst is used to control the stereochemistry of a key bond-forming reaction. rsc.org For instance, a chiral phase-transfer catalyst could be used in the Williamson ether synthesis to achieve an enantioselective alkylation of the phenol.

Impact of Stereochemistry on Derivative Synthesis and Subsequent Investigations

The stereochemistry of a chiral phenoxyalkanoic acid can significantly influence the synthesis of its derivatives and their subsequent biological or chemical properties. The three-dimensional arrangement of the molecule can affect its interaction with other chiral molecules, such as enzymes or receptors in a biological system. tcichemicals.com

For instance, in the synthesis of more complex molecules using a chiral phenoxyalkanoic acid as a building block, the stereocenter can direct the stereochemical outcome of subsequent reactions. This is a key principle in many total synthesis endeavors.

In pharmacological and agrochemical research, it is common for one enantiomer of a chiral compound to exhibit the desired biological activity, while the other enantiomer may be inactive or even have undesirable effects. tcichemicals.com Therefore, the ability to synthesize stereochemically pure phenoxyalkanoic acid derivatives is crucial for structure-activity relationship (SAR) studies and for the development of more effective and safer chemical agents.

Advanced Synthetic Strategies and Green Chemistry Considerations

The synthesis of phenoxyalkanoic acids, including this compound, has evolved from traditional methods to more advanced, efficient, and environmentally conscious strategies. The foundational method is the Williamson ether synthesis, where the sodium salt of a phenol (like m-cresol) is reacted with a haloalkanoate (like ethyl 5-bromopentanoate) followed by hydrolysis. However, this method often requires harsh conditions.

Catalytic Methods in Phenoxyalkanoic Acid Synthesis

Catalytic approaches offer milder reaction conditions, improved yields, and broader substrate scope compared to traditional stoichiometric methods. The Ullmann condensation is a prominent copper-catalyzed reaction for forming C-O bonds between aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.org While historically requiring high temperatures and stoichiometric copper, modern advancements utilize soluble copper(I) catalysts with ligands that facilitate the reaction under much milder conditions. nih.govcolab.wsumass.edu

Key catalytic systems involve a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), paired with a ligand like phenanthroline or phosphines. colab.ws The use of a suitable base, such as cesium carbonate (Cs₂CO₃), is often crucial for activating the phenol. acs.orgcolab.ws These catalytic systems can effectively couple even less reactive aryl bromides with phenols. acs.org

Table 1: Comparison of Classical vs. Catalytic Ether Synthesis

| Feature | Classical Williamson Synthesis | Modern Catalytic Ullmann Condensation |

|---|---|---|

| Catalyst | None (stoichiometric base) | Copper(I) salts (e.g., CuI, CuBr) |

| Temperature | Often high (reflux in high-boiling solvents) | Milder (can be as low as 70-120 °C) colab.wsumass.edu |

| Base | Strong bases (e.g., NaH, NaOH) | Milder bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Can include nonpolar solvents (e.g., Toluene) acs.org |

| Generality | Good for alkyl halides, less effective for aryl halides | Effective for a wide range of aryl halides acs.org |

Eco-Friendly Approaches for Derivative Preparation (e.g., Avoidance of Hazardous Materials)

Green chemistry principles aim to reduce waste and avoid hazardous substances. In the context of synthesizing this compound and its derivatives, this involves using safer solvents, reducing energy consumption, and employing reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful green tool, dramatically reducing reaction times from hours to minutes. researchgate.netbenthamscience.com The Williamson ether synthesis can be performed efficiently under microwave irradiation, often without a solvent or phase-transfer catalyst. orgchemres.orgresearchgate.netsid.ir Using a solid support like potassium carbonate can further simplify the procedure. sid.ir These methods align with green chemistry goals by minimizing the use of volatile organic solvents and decreasing energy input. sid.irresearchgate.net

Table 2: Summary of Eco-Friendly Synthetic Approaches

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. benthamscience.com | Energy efficiency, potential for solvent-free conditions, higher yields. |

| Solvent-Free Reactions | Reagents are mixed directly, often with grinding or minimal heating. scirp.orgresearchgate.net | Eliminates solvent waste, simplifies purification, lowers environmental impact. |

| Use of Greener Catalysts | Employing catalysts derived from waste materials (e.g., banana peel ash). researchgate.netbenthamscience.com | Low cost, renewability, reduced toxicity. |

| Aqueous Media | Using water as a solvent where possible. | Non-toxic, non-flammable, inexpensive. |

Chemical Modifications and Structural Diversification

The structure of this compound offers multiple sites for chemical modification: the carboxylic acid group, the pentanoic acid chain, and the aromatic ring. These modifications are crucial for creating derivatives with varied physicochemical properties, often in the context of developing prodrugs.

Synthesis of Esters, Amides, and Other Prodrug Forms

The carboxylic acid moiety is readily converted into esters and amides, which are common prodrug forms used to enhance properties like lipophilicity.

Ester Synthesis: Esters can be synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, the acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. libretexts.org

Amide Synthesis: Amides are formed by reacting the carboxylic acid (or its activated form, like an acid chloride) with ammonia (B1221849) or a primary/secondary amine. libretexts.orgyoutube.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or various boronic acids can facilitate direct amide formation from the carboxylic acid and amine under mild conditions. organic-chemistry.org In some biological contexts, enzymes like acyl acid amido synthetases can catalyze the conjugation of amino acids to phenoxyalkanoic acids. nih.gov

Table 3: Examples of Ester and Amide Derivatives

| Derivative Type | Reagents | Resulting Functional Group |

|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ (cat.) | -COOCH₃ |

| Ethyl Ester | Ethanol, H₂SO₄ (cat.) | -COOCH₂CH₃ |

| Primary Amide | 1. SOCl₂ 2. NH₃ | -CONH₂ |

| N-Methyl Amide | 1. SOCl₂ 2. CH₃NH₂ | -CONHCH₃ |

| Ethanolamide | Ethanolamine, DCC | -CONHCH₂CH₂OH |

Derivatization of the Pentanoic Acid Moiety (e.g., Alpha-position modifications)

The α-carbon of the pentanoic acid chain is activated by the adjacent carboxyl group, making it a target for functionalization.

α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective bromination of the α-carbon using Br₂ and a catalytic amount of phosphorus (P) or PBr₃. chemistrysteps.comyoutube.com The reaction proceeds through an acid bromide intermediate, which can enolize and react with the halogen. chemistrysteps.com Similar chlorination can be achieved using SOCl₂ and N-chlorosuccinimide (NCS). chemistrysteps.com

α-Amination: The resulting α-halo acid is a precursor for α-amino acids via nucleophilic substitution with ammonia. libretexts.orgwikipedia.org More advanced methods allow for the direct catalytic α-amination of carboxylic acids using electrophilic nitrogen sources and catalysts based on iron or boron. acs.orgresearchgate.netprismbiolab.com

Table 4: Examples of α-Position Modifications

| Reaction | Key Reagents | Product Structure (Modification at α-carbon) |

|---|---|---|

| α-Bromination (HVZ) | Br₂, P (cat.) | R-CH(Br)-COOH |

| α-Chlorination | NCS, SOCl₂ | R-CH(Cl)-COOH |

| α-Amination (from α-bromo acid) | 1. HVZ 2. Excess NH₃ | R-CH(NH₂)-COOH |

| Direct α-Amination (catalytic) | Boron or Iron catalyst, electrophilic N-source acs.orgprismbiolab.com | R-CH(NH₂)-COOH |

Substitution Pattern Variations on the Aromatic Ring (e.g., Halogenation, Alkyl, or Hydroxy Substitutions)

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce new functional groups. The existing substituents—the methyl group and the alkoxy group—are both activating and ortho, para-directing. stackexchange.comyoutube.com In this meta-substituted pattern, the positions ortho and para to the methyl group (positions 2, 4, and 6) are activated. Similarly, the positions ortho and para to the alkoxy group (positions 2, 4, and 6) are also activated. This overlap strongly activates positions 2, 4, and 6 for electrophilic attack, while position 5 is sterically hindered and electronically deactivated.

Halogenation: Direct bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to substitution at the most activated and sterically accessible positions (C4 and C6, and possibly C2).

Nitration: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), again expected at positions 2, 4, or 6.

Friedel-Crafts Reactions: Alkylation or acylation can introduce alkyl or acyl groups onto the ring, although the presence of the deactivating carboxylic acid group on the side chain can sometimes complicate these reactions unless it is protected.

Table 5: Potential Aromatic Ring Substitution Products

| Reaction | Reagents | Potential Product(s) (Substituent on Aromatic Ring) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-, 6-Bromo-, and 2-Bromo-derivatives |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-, 6-Chloro-, and 2-Chloro-derivatives |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-, 6-Nitro-, and 2-Nitro-derivatives |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-, 6-Acyl-derivatives |

Biological Activity Investigations of 5 3 Methylphenoxy Pentanoic Acid Derivatives

Free Fatty Acid Receptor 4 (FFAR4) Agonism Research

The compound 5-(3-Methylphenoxy)pentanoic acid, along with its derivatives, has been a focus of research as potential agonists for Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. uni.lu In vitro studies are crucial for determining the efficacy and potency of these compounds in activating this receptor.

A key method to evaluate the activation of FFAR4 is through receptor assays that measure downstream signaling events. For instance, the activation of FFAR4 can be quantified by observing the recruitment of β-arrestin to the receptor. One study reported that this compound demonstrated agonist activity on human FFAR4 with a pEC50 of 6.2 in a β-arrestin recruitment assay.

Other in vitro assays, such as those measuring calcium mobilization (FLIPR assay) or GTPγS binding, are also employed to characterize the potency and efficacy of these compounds. These assays provide valuable data on the concentration-dependent response of the receptor to the agonist.

Interactive Table: In Vitro FFAR4 Agonist Activity

| Compound | Assay Type | Target | Parameter | Result |

| This compound | β-arrestin recruitment | hFFAR4 | pEC50 | 6.2 |

Understanding the structure-activity relationship (SAR) is vital for optimizing the potency and selectivity of FFAR4 agonists. For derivatives of this compound, several structural features have been identified as critical for their activity.

The substitution pattern on the phenoxy ring plays a significant role in modulating the agonist activity. Modifications to the position and nature of the substituents can lead to substantial changes in potency. Additionally, the length and composition of the alkyl chain connecting the phenoxy ring to the carboxylic acid are crucial for optimal interaction with the receptor's binding pocket. The carboxylic acid group itself is considered a key pharmacophore, likely forming a critical ionic bond with a basic residue within the FFAR4 binding site. Studies on related phenylpropanoic acid derivatives have also highlighted the importance of these structural elements for GPR120 agonism. nih.gov

A study on dual-acting FFAR1/FFAR4 allosteric modulators noted that substitutions on the O-phenyl linker were generally less tolerated for FFAR4 activity. nih.gov Specifically, a 5-CF3 substitution led to selectivity for FFAR1, while a 5-OCF3 substitution resulted in selectivity for FFAR4, underscoring the subtle structural changes that can dictate receptor preference. nih.gov

The activation of FFAR4 by agonists is linked to several physiological processes, including the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.govnih.gov While some studies suggest that FFAR4 agonists directly act on pancreatic β-cells to enhance insulin release, others propose an indirect mechanism involving other islet cells. nih.gov

One proposed mechanism involves the FFAR4-mediated release of interleukin-6 (IL-6) from islet macrophages, which in turn promotes insulin secretion from β-cells. nih.gov This pathway appears to be crucial for normal GSIS in lean individuals but is compromised in type 2 diabetes. nih.gov The activation of FFAR4 on β-cells is thought to occur via the Gq-signaling pathway, leading to an increase in intracellular calcium, a key trigger for insulin vesicle exocytosis. nih.gov However, conflicting reports exist regarding the direct effect of FFAR4 agonists on insulin secretion from isolated islets. nih.gov

Dysfunction of the TRPM5 ion channel, which is involved in the insulin secretion cascade downstream of intracellular calcium release, can lead to impaired glucose tolerance, highlighting the complexity of the signaling pathways involved. nih.gov

Antimicrobial Efficacy Research (In Vitro Studies)

Several studies have explored the antibacterial potential of derivatives of this compound and related structures. These compounds have been tested against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity, particularly against multidrug-resistant strains of clinical isolates. nih.gov Compounds in this series exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against certain methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains. nih.gov Another study on cinnamic acid derivatives also showed significant activity against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL. mdpi.com

The antibacterial efficacy of these compounds is often evaluated using standard methods like broth microdilution to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth. nih.govresearchgate.net

Interactive Table: Antibacterial Activity of Related Derivatives

| Compound Series | Bacterial Strain | MIC (µg/mL) |

| Phenylfuran-pentanoic acid derivatives | S. aureus RN 4220 | 2 |

| Phenylfuran-pentanoic acid derivatives | S. aureus KCTC 503 | 4 |

| Cinnamic acid derivatives | Staphylococcus spp. | 1-4 |

| Cinnamic acid derivatives | Enterococcus spp. | 1-4 |

In addition to antibacterial properties, derivatives of this compound have been assessed for their antifungal activity against various fungal pathogens. nih.gov

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share structural similarities, have shown promising results. These compounds demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Similarly, other heterocyclic compounds, such as 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, have exhibited significant antifungal effects against Aspergillus fumigatus. nih.gov

The in vitro antifungal activity is typically determined by measuring the minimum inhibitory concentration (MIC) required to inhibit fungal growth. nih.govresearchgate.net These screenings are essential first steps in identifying compounds with the potential for development as new antifungal agents. nih.gov

Interactive Table: Antifungal Activity of Related Derivatives

| Compound Series | Fungal Strain | Concentration for Inhibition |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL |

| 3-(3,4-Dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 µg/mL (MIC) |

Exploration of Potential Antimicrobial Mechanisms

The precise antimicrobial mechanisms of this compound itself are not extensively detailed in the available research. However, by examining the broader class of phenoxyalkanoic acid derivatives and related compounds, several potential mechanisms of action can be inferred. The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.

One of the primary proposed mechanisms is the disruption of cell membrane integrity . The lipophilic nature of the phenoxy group allows these molecules to intercalate into the bacterial cell membrane, altering its fluidity and permeability. youtube.com This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately result in cell death. youtube.com

Another potential target is the inhibition of crucial metabolic pathways . For instance, some antimicrobial agents function by inhibiting enzymes necessary for processes like folic acid synthesis. youtube.comopenstax.org By acting as competitive inhibitors of key enzymes, these compounds can halt the production of essential molecules required for bacterial growth and replication. openstax.orgnih.gov

Furthermore, the inhibition of protein synthesis is a common mechanism for many antibiotics. openstax.orgnih.govmcgill.ca While direct evidence for this compound is lacking, related compounds may interfere with ribosomal function, either by binding to the 30S or 50S ribosomal subunits, thereby preventing the translation of messenger RNA into proteins. openstax.orgnih.gov This cessation of protein production is detrimental to bacterial survival.

Finally, some antimicrobial compounds exert their effects by inhibiting nucleic acid synthesis . openstax.orgmcgill.ca This can occur through the inhibition of enzymes like DNA gyrase or topoisomerase, which are essential for DNA replication and repair. nih.gov By targeting these enzymes, the compounds prevent the bacteria from replicating their genetic material, leading to a bacteriostatic or bactericidal effect.

It is important to note that the specific mechanism of action can vary depending on the exact chemical structure of the derivative and the target microorganism. nih.gov Further research is necessary to elucidate the precise molecular targets of this compound and its derivatives in various microbial species.

Anticancer Activity Research (In Vitro Studies)

Derivatives of phenoxyalkanoic acids have been the subject of in vitro studies to evaluate their potential as anticancer agents. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov For example, studies on related phenoxazine (B87303) derivatives have shown significant inhibition of cellular metabolic activity in lung adenocarcinoma (A549), human liver cancer (HepG2), and breast cancer (MCF7) cells. nih.gov

The cytotoxic efficacy often varies based on the specific chemical modifications of the parent compound and the type of cancer cell line being tested. For instance, some pyrrolidone derivatives bearing a trimethoxyphenyl moiety have demonstrated enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com Similarly, certain 3-methylquinoxaline derivatives have shown promising cytotoxic activities against both HepG-2 and MCF-7 cell lines. nih.gov

The table below summarizes the cytotoxic effects of some phenoxy acid derivatives on different cancer cell lines, as reported in various studies.

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

| Phenoxazine derivatives | A549 (Lung), HepG2 (Liver), MCF7 (Breast) | Inhibition of cellular metabolic activity | nih.gov |

| Pyrrolidone derivatives | A549 (Lung) | Reduced cell viability to 28.0-29.6% | mdpi.com |

| 3-Methylquinoxaline derivatives | HepG-2 (Liver), MCF-7 (Breast) | Promising cytotoxic activities (IC50 range: 2.1 - 9.8 µM) | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid esters | MCF-7 (Breast) | Significant cytotoxicity (IC50 < 10 µM) | nih.gov |

| Ursolic acid derivatives | HepG2 (Liver), MDA-MB-231 (Breast) | Potentially active against these cell lines | nih.gov |

This table is for illustrative purposes and showcases the activity of related compound classes, as direct data for this compound was not available.

The anticancer activity of phenoxyalkanoic acid derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell growth pathways in cancer cells.

One of the key mechanisms investigated is the induction of apoptosis. For example, some phenoxazine derivatives have been shown to augment apoptosis in T-cell leukemia cell lines. nih.gov This process can be triggered through various cellular signals, including the activation of caspases, a family of proteases that play a essential role in the execution phase of apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that has been observed in response to treatment with some of these compounds. nih.govnih.gov

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some compounds have been found to cause cell cycle arrest at the G2/M phase or the sub-G1 phase. nih.govnih.govnih.gov This arrest prevents the cells from dividing and propagating.

Furthermore, the modulation of key signaling proteins involved in cell survival and proliferation is another avenue of investigation. For example, some derivatives have been shown to upregulate the expression of tumor suppressor proteins like p53 and downregulate the expression of anti-apoptotic proteins such as Bcl-2. waocp.org The inhibition of enzymes crucial for cancer cell metabolism, like acetyl-CoA carboxylase, can also lead to the induction of apoptosis and cell cycle arrest. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Apoptotic/Growth Inhibitory Mechanism | Reference |

| Phenoxazine derivatives | T-cell leukemia | Augmentation of apoptosis, cell cycle arrest at sub G0/G1 phase | nih.gov |

| Caffeic acid | HCT 15 colon cancer | Induction of apoptosis, accumulation of cells at sub-G1 phase | nih.gov |

| 3-Methylquinoxaline derivatives | HepG2 (Liver) | Cell cycle arrest at G2/M phase, induction of apoptosis | nih.gov |

| Apigenin | HCT116 colon cancer | Induction of apoptosis and autophagy, G2/M phase arrest | nih.gov |

| 4-Phenoxy-phenyl isoxazoles | MDA-MB-231 (Breast) | Cell cycle arrest at G0/G1 phase, induction of apoptosis | researchgate.net |

This table is for illustrative purposes and showcases the activity of related compound classes, as direct data for this compound was not available.

Other Investigated Biological Activities of Phenoxyalkanoic Acid Derivatives

Phenoxyalkanoic acid derivatives and related phenolic compounds have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov One of the key areas of interest is their ability to modulate amyloid pathology. nih.gov

Amyloid-β (Aβ) plaques are a hallmark of Alzheimer's disease, and compounds that can interfere with their formation or promote their clearance are of significant interest. Some studies suggest that certain phenolic acids can modulate the processing of the amyloid precursor protein (APP), the protein from which Aβ is derived. nih.gov This modulation can potentially reduce the production of the toxic Aβ peptides. For instance, research has shown that sphingolipid deficiency, which can be influenced by certain compounds, can alter APP processing. nih.gov

Furthermore, some compounds have been shown to enhance the phagocytosis of fibrillar Aβ by microglial cells, the resident immune cells of the brain. nih.gov By promoting the clearance of Aβ, these compounds could help to reduce the plaque burden in the brain.

The neuroprotective effects of these compounds are not limited to amyloid pathology. Some have also been shown to possess antioxidant and anti-inflammatory properties, which can help to protect neurons from damage caused by oxidative stress and neuroinflammation, both of which are implicated in neurodegenerative diseases. nih.govijrr.com For example, caffeic acid phenethyl ester (CAPE), a related phenolic compound, has demonstrated neuroprotective effects by reducing the generation of free radicals and inhibiting inflammatory pathways. nih.gov

Derivatives of phenoxyalkanoic acids have been studied for their ability to inhibit various enzymes, with a notable focus on Acetyl-CoA Carboxylase (ACCase). nih.govucanr.edu ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. ucanr.eduscispace.com

The inhibition of ACCase by certain aryloxyphenoxypropionate herbicides, a class of compounds structurally related to phenoxyalkanoic acids, is well-documented. nih.govscispace.com These compounds are potent inhibitors of ACCase in grasses, which explains their herbicidal activity. ucanr.edu

More recently, the inhibition of human ACCase isoforms (ACC1 and ACC2) has emerged as a promising therapeutic target for various diseases, including cancer, metabolic syndrome, and non-alcoholic fatty liver disease. In the context of cancer, rapidly proliferating tumor cells exhibit high rates of de novo fatty acid synthesis, making them dependent on ACCase activity. researchgate.net Therefore, inhibiting ACCase can selectively starve cancer cells of the lipids they need for membrane production and signaling, leading to cell growth inhibition and apoptosis. researchgate.net

Several studies have focused on designing and synthesizing novel phenoxy acid derivatives as ACCase inhibitors. For example, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory activity, with some compounds showing potent inhibition comparable to known ACC inhibitors. researchgate.net The inhibition of ACCase by these compounds was shown to decrease intracellular malonyl-CoA levels, arrest the cell cycle, and induce apoptosis in breast cancer cells. researchgate.net

The table below provides examples of phenoxy acid derivatives and related compounds that have been investigated as enzyme inhibitors.

| Compound/Derivative Class | Target Enzyme | Biological Context | Reference |

| Aryloxyphenoxypropionates (e.g., Haloxyfop) | Acetyl-CoA Carboxylase (ACCase) | Herbicide activity | nih.govscispace.com |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACCase) | Anticancer activity | researchgate.net |

| Phenoxyacetic acid derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory activity | nih.gov |

| Quinoxalinone derivatives | Aldose Reductase | Diabetic complications | nih.gov |

This table is for illustrative purposes and showcases the activity of related compound classes, as direct data for this compound was not available.

Corrosion Inhibition Applications of Related Compounds

The protective effects of organic compounds against metal corrosion are a significant area of industrial and academic research. The efficacy of these compounds, known as corrosion inhibitors, often stems from their molecular structure, particularly the presence of polar atoms and functional groups that can interact with the metal surface. researchgate.net Organic molecules can prevent or reduce corrosion by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com This adsorption process is facilitated by the presence of heteroatoms like oxygen, nitrogen, and sulfur, as well as aromatic rings and multiple bonds in the inhibitor's structure. researchgate.net These features allow the molecules to form a stable, coordinated layer on the metal. researchgate.net

Compounds structurally related to this compound, such as other phenoxyalkanoic acids and carboxylic acid derivatives, have been investigated for their potential as corrosion inhibitors for various metals, particularly steel and aluminum. researchgate.netresearchgate.net The fundamental mechanism involves the inhibitor molecule coordinating with metal ions, such as Fe²⁺, through its polar atoms, leading to the formation of a protective complex on the metal surface. researchgate.net

Detailed studies on phenoxyacetic acid derivatives have demonstrated their potential in this field. For instance, 2-(2-{[2-(4-Pyridylcarbonyl)hydrazono]methyl}phenoxy)acetic acid (PMA) has been identified as an effective corrosion inhibitor for mild steel in a synthetic seawater medium. researchgate.net Research indicates that the inhibition efficiency of PMA increases with higher concentrations, and its protective action is due to the formation of a chemisorbed film on the steel surface. researchgate.net This adsorption is thought to occur through the active centers within the molecule, including the oxygen and nitrogen atoms. researchgate.net

Further research into related butanoic acid derivatives also supports these findings. Compounds such as 2-(phenylsulphonamido)-3-methylbutanoic acid and its 4-methylphenyl counterpart have been shown to effectively retard the corrosion of mild steel in alkaline (0.1 M KOH) environments. amazonaws.comijsra.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), revealed that these compounds function as mixed-type inhibitors. amazonaws.comijsra.net This means they reduce both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. amazonaws.comijsra.net The inhibition efficiency of these compounds was also found to be dependent on their concentration. amazonaws.comijsra.net

The general principle that carboxylic acids can serve as corrosion inhibitors is well-established. researchgate.net The effectiveness of the inhibitor often depends on the number of carboxylic groups and other functional moieties in the molecule. researchgate.net For example, oxazolone (B7731731) derivatives have been studied as corrosion inhibitors for carbon steel in CO2-saturated saline solutions, with one derivative showing an inhibition efficiency of 91.30% at a concentration of 200 ppm. biointerfaceresearch.com The adsorption of these molecules onto the steel surface was found to follow the Langmuir isotherm model. biointerfaceresearch.com

The table below summarizes the findings from various studies on the corrosion inhibition properties of compounds related to this compound.

Table 1: Research Findings on Corrosion Inhibition by Related Compounds

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings |

|---|---|---|---|---|

| 2-(2-{[2-(4-Pyridylcarbonyl)hydrazono]methyl}phenoxy)acetic acid (PMA) | Mild Steel | Synthetic Seawater | Not specified, but increases with concentration | Functions via chemisorption, forming a protective film; adsorption follows Langmuir isotherm. researchgate.net |

| 2-(Phenylsulphonamido)-3-methylbutanoic acid | Mild Steel | 0.1 M KOH | Not specified, but effective | Functions as a mixed-type inhibitor; efficiency depends on concentration. ijsra.net |

| 2-(4-Methylphenylsulphonamido)-3-methylbutanoic acid | Mild Steel | 0.1 M KOH | Not specified, but effective | Functions as a mixed-type inhibitor, retarding both anodic and cathodic reactions. amazonaws.com |

| Oxazolone Derivative (Inhibitor I) | API5LX60 Carbon Steel | 3.5 wt% NaCl (CO2 saturated) | 91.30% at 200 ppm | Functions as a mixed-type inhibitor; adsorption follows Langmuir isotherm. biointerfaceresearch.com |

| N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride (DTZA) | N80 Steel | 15 wt% Lactic Acid | 97.56% at 0.15% (363 K) | Adsorption follows Langmuir model (physi- and chemisorption); efficiency is temperature-dependent. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-{[2-(4-Pyridylcarbonyl)hydrazono]methyl}phenoxy)acetic acid (PMA) |

| 2-(Phenylsulphonamido)-3-methylbutanoic acid |

| 2-(4-Methylphenylsulphonamido)-3-methylbutanoic acid |

| N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride (DTZA) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Phenoxy Ring Substituents on Biological Potency and Selectivity

Substituents on the phenoxy ring play a pivotal role in modulating the activity of phenoxyalkanoic acids. The nature, position, and size of these substituents can dramatically alter the compound's electronic distribution and steric profile, thereby affecting its binding affinity to target receptors.

The position of the methyl group on the phenoxy ring is a critical determinant of biological activity. While specific comparative data for 5-(3-Methylphenoxy)pentanoic acid isomers is limited, extensive research on analogous phenoxyacetic acid herbicides, such as methylchlorophenoxyacetic acid (MCPA), provides valuable insights. nih.govnih.gov The herbicidal activity of these compounds, which act as synthetic auxins, is highly dependent on the substitution pattern. scielo.brscielo.brnih.gov

For methylphenoxyacetic acids, the position of the methyl group influences the molecule's ability to fit into the auxin receptor binding site. unl.edu The meta position, as in the parent compound of this article, often results in a distinct level of activity compared to ortho or para isomers. Studies on chlorophenoxyacetic acids have shown that changing the substituent position can significantly impact biological effects, including the extent of lipid peroxidation. nih.gov For instance, the herbicidal efficacy of 2-methyl-4-chlorophenoxyacetic acid (MCPA) highlights the specific spatial arrangement required for potent auxin-mimicking activity. psu.edu The differential activity among positional isomers underscores the precise geometric and electronic requirements of the biological target. nih.gov

| Isomer of Methylphenoxyacetic Acid | Relative Position | General Observation on Activity |

| 2-Methylphenoxyacetic Acid | Ortho | Activity is sensitive to steric hindrance near the ether linkage. |

| 3-Methylphenoxyacetic Acid | Meta | Possesses a distinct activity profile, influencing the overall shape. |

| 4-Methylphenoxyacetic Acid | Para | Activity is influenced by electronic effects at the para position. |

Conformational Analysis and Bioactive Conformation Studies

The flexibility of the pentanoic acid chain allows this compound to adopt numerous conformations. nih.gov Identifying the specific "bioactive conformation"—the three-dimensional shape the molecule assumes when it binds to its biological target—is key to understanding its mechanism of action.

X-ray crystallography studies on related phenoxyalkanoic acids reveal important conformational features. electronicsandbooks.comacs.orgnih.gov In the solid state, phenoxyacetic acids often adopt a conformation where the carboxylic acid side chain is nearly coplanar with the phenoxy ring. researchgate.net However, phenoxypropionic acids tend to adopt a synclinal side-chain conformation, where the chain is bent relative to the ring. researchgate.net The five-carbon chain of this compound provides significant conformational freedom, allowing it to explore a wider range of shapes. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the relative energies of different conformers in solution. chemrxiv.org The bioactive conformation is likely a low-energy state that optimizes interactions with the receptor, which for auxinic herbicides involves a carboxylic acid binding site and a planar aromatic binding platform. nih.govunl.edu

Relationship Between Alkyl Chain Structure and Receptor Binding

The structure of the alkyl chain connecting the phenoxy ring to the carboxylic acid group is a fundamental determinant of binding affinity and biological activity.

The length of the alkyl chain is critical. For many biologically active compounds, there is an optimal chain length for receptor interaction. Studies on various classes of molecules, including cannabimimetic indoles and fatty acid derivatives, show that activity often increases with chain length up to a certain point, after which it dramatically decreases. nih.govnih.govresearchgate.net An optimal length of three to six carbons is frequently observed for high-affinity binding. nih.gov

In the context of phenoxyalkanoic acid herbicides, changing the chain length from acetic (two carbons) to propionic (three carbons) to butanoic (four carbons) significantly alters herbicidal efficacy. The pentanoic acid (five carbons) side chain of the titular compound places it within the range often associated with high biological activity. This suggests the five-carbon spacer is effective at positioning the terminal carboxyl group for optimal interaction with its binding site, while the lipophilic character of the chain contributes to membrane transport. nih.gov

| Chain Length (Number of Carbons) | Analogous Compound Class | General Impact on Activity |

| 2 | Phenoxyacetic Acids | Foundation for many active herbicides like 2,4-D and MCPA. scielo.br |

| 3 | Phenoxypropionic Acids | Introduction of a chiral center, leading to stereospecific activity (e.g., Mecoprop). wikipedia.org |

| 4 | Phenoxybutanoic Acids | Activity can be maintained or altered depending on the target. |

| 5 | Phenoxypentanoic Acids | Within the optimal range for many receptor interactions, balancing flexibility and lipophilicity. nih.gov |

| >6 | Longer-chain analogs | Activity often decreases due to steric clashes or unfavorable hydrophobic interactions. nih.gov |

Introducing branching or a chiral center into the alkyl chain has profound consequences for biological activity. acs.orgnih.gov This is exemplified by the phenoxypropionic acid herbicides, such as mecoprop (B166265) (MCPP). wikipedia.orgontosight.ai Mecoprop is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-mecoprop and (S)-mecoprop. ontosight.ai

It has been unequivocally demonstrated that the herbicidal activity resides almost exclusively in the (R)-enantiomer, also known as mecoprop-P. ontosight.ai The (S)-enantiomer is largely inactive. ontosight.ai This enantioselectivity is a classic example of how biological receptors, being chiral themselves, interact differently with the enantiomers of a chiral ligand. The precise three-dimensional arrangement of the (R)-enantiomer allows it to fit correctly into the auxin receptor, while the (S)-enantiomer cannot. researchgate.netnih.gov This principle would apply directly to this compound; introducing a methyl group onto the alkyl chain would create a chiral center, and it would be expected that one enantiomer would be significantly more biologically active than the other.

Computational Approaches to SAR/SPR Elucidation

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for novel chemical entities has been significantly accelerated by the advent of computational modeling techniques. For compounds like this compound, these in silico methods provide profound insights into the molecular features governing their biological activity and physicochemical properties. This allows for the rational design of more potent and selective analogs. The following sections delve into two pivotal computational strategies, Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling, as they apply to the understanding of this compound and related molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are critical for a desired biological effect.

In the context of this compound and its analogs, which are often investigated for their potential as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, QSAR studies are instrumental. For instance, research on a series of meta-substituted phenylpropanoic acids as PPARγ agonists has demonstrated the utility of this approach. sphinxsai.com A statistically significant QSAR model was developed, yielding a high correlation coefficient (r²) of 0.9393 and a cross-validated correlation coefficient (q²) of 0.8718, with an F-test value of 77.3249. sphinxsai.com Such robust statistical parameters indicate a model with strong predictive power.

The descriptors used in these models are numerical representations of various molecular properties, including electronic, steric, and hydrophobic characteristics. In a typical QSAR study for compounds of this class, a variety of descriptors would be calculated for each molecule in the series. Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a quantitative relationship between a selection of these descriptors and the observed biological activity (e.g., IC₅₀ or EC₅₀ values) is established. For example, a QSAR study on chalcone (B49325) analogs as PPARγ agonists resulted in a model with a regression coefficient of 0.9247. japsonline.com

The general form of a QSAR equation can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

A hypothetical QSAR model for a series of phenoxyalkanoic acids, including this compound, might involve descriptors such as those detailed in the table below. The contribution of each descriptor (represented by its coefficient in the QSAR equation) provides a quantitative measure of its influence on the biological activity.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Logarithm of the octanol-water partition coefficient, representing hydrophobicity. | A positive coefficient would suggest that increased hydrophobicity enhances activity, likely by improving passage through cell membranes or interaction with a hydrophobic binding pocket. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence various properties including solubility and bioavailability. Its impact on activity would depend on the specific binding site constraints. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | A negative coefficient might indicate that lower polarity is favorable, suggesting a predominantly hydrophobic binding environment. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. A positive correlation could imply the importance of electron-donating interactions with the receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule. A negative correlation could suggest that electron-accepting capabilities are detrimental to activity. |

The insights gained from such QSAR models are critical for the rational design of new derivatives of this compound with potentially enhanced activity. By understanding the quantitative impact of different structural modifications, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For this compound, which has a structure characteristic of many PPAR agonists, pharmacophore modeling is highly relevant. A typical PPAR agonist comprises three key components: a polar head group (often a carboxylic acid), a central aromatic linker, and a hydrophobic tail. nih.gov The carboxylic acid head group of this compound is crucial as it can form a network of hydrogen bonds with key amino acid residues in the PPAR binding pocket. nih.gov

Pharmacophore models for PPAR agonists have been developed and validated, providing a clear picture of the necessary structural features. For example, one study identified a pharmacophore model for PPARγ agonists consisting of three hydrogen-bond acceptors (HBA) and one general hydrophobic (HY) feature. koreascience.kr This model was validated with a large test set and showed a high correlation between estimated and actual activity. koreascience.kr

The structural features of this compound can be mapped onto such a pharmacophore model. The key pharmacophoric features and their corresponding structural elements within the molecule are outlined in the table below.

| Pharmacophoric Feature | Structural Element in this compound | Putative Interaction with Receptor |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) / Negative Ionizable Area | The carboxylate group (-COOH) | Forms hydrogen bonds with amino acid residues such as histidine and tyrosine in the binding pocket of PPARs. nih.gov |

| Hydrophobic/Aromatic Region | The 3-methylphenoxy group | Engages in hydrophobic interactions with nonpolar amino acid residues in a hydrophobic pocket of the receptor. |

| Hydrophobic Linker | The pentanoic acid chain | Provides the appropriate spatial orientation and flexibility for the head group and hydrophobic tail to interact optimally with their respective binding sites. |

| Hydrophobic Feature | The methyl group on the phenyl ring | Contributes to the overall hydrophobicity and may provide specific favorable interactions within a sub-pocket of the binding site. |

By using a validated pharmacophore model, it is possible to screen large databases of chemical compounds to identify novel scaffolds that possess the required features for biological activity. This virtual screening approach can significantly accelerate the discovery of new lead compounds. Furthermore, pharmacophore models can guide the modification of existing molecules, like this compound, to better fit the model and thereby enhance their potency and selectivity.

Biochemical and Cellular Fate of 5 3 Methylphenoxy Pentanoic Acid and Analogues

Metabolic Pathways and Biotransformation Studies

The metabolism of xenobiotic carboxylic acids is a critical determinant of their biological activity and residence time. For 5-(3-methylphenoxy)pentanoic acid and its analogues, the primary site of biotransformation is the mitochondrion, where they enter the fatty acid oxidation pathway.

Studies using isolated rat liver mitochondria have demonstrated that 5-(phenoxy)pentanoic acids undergo biotransformation. nih.gov The core metabolic process is mitochondrial β-oxidation. nih.gov For a 5-(phenoxy)pentanoic acid, two cycles of β-oxidation are required to cleave the side chain and release the corresponding phenolic metabolite. nih.gov This is in contrast to 3-(phenoxy)propanoic acids, which release a phenol (B47542) after just one cycle. nih.gov

Table 1: Relative Biotransformation Rates of 5-(Phenoxy)pentanoic Acids in Rat Liver Mitochondria This table is generated based on qualitative descriptions in the source material. Numerical values were not provided in the source.

| Compound | Substitution Pattern | Relative Rate of Biotransformation |

| 5-(Phenoxy)pentanoic acid | Unsubstituted | Highest |

| 5-(2-Methylphenoxy)pentanoic acid | 2-Methyl | Lower than unsubstituted |

| 5-(2,6-Dimethylphenoxy)pentanoic acid | 2,6-Dimethyl | Lower than 2-methyl |

| 5-(3,5-Dimethylphenoxy)pentanoic acid | 3,5-Dimethyl | Lowest |

Source: nih.gov

The primary metabolic pathway for this compound involves its activation to a coenzyme A (CoA) thioester. The formation of acyl-CoA thioesters is a common activation step for carboxylic acids, preparing them for further metabolism and enabling enzyme recognition. nih.gov Once activated, the 5-(3-methylphenoxy)pentanoyl-CoA enters the mitochondrial β-oxidation spiral.

The key enzymes involved are those of the fatty acid oxidation pathway, including acyl-CoA dehydrogenases. After two cycles of β-oxidation, the ultimate metabolites are the corresponding phenol (3-methylphenol) and a shortened dicarboxylic acid.

An interesting observation during the mitochondrial metabolism of these compounds is the formation of carnitine esters. nih.gov For example, with 5-(2,6-dimethylphenoxy)pentanoic acid, the corresponding pentanoylcarnitine was detected. nih.gov This phenomenon is thought to occur when the rate of β-oxidation is slow, leading to the accumulation of the xenobiotic acyl-CoA thioester. This accumulated intermediate is then converted to its carnitine ester by carnitine palmitoyltransferase-II, an enzyme of the carnitine shuttle system. nih.gov The generation of such unusual acyl-CoAs from foreign compounds can lead to cellular dysfunction by sequestering the available pools of coenzyme A and carnitine. nih.gov

The specific mitochondrial metabolism of ω-(phenoxy)alkanoic acids makes them suitable candidates for prodrug design. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. In this context, the phenoxyalkanoic acid acts as a carrier to deliver a phenolic compound specifically to the mitochondria.

Since these compounds are substrates for mitochondrial β-oxidation, they can be used to transport antioxidant phenols to this organelle. The mitochondria are a major site of reactive oxygen species (ROS) production, and delivering antioxidants directly to this location could be a valuable cytoprotective strategy. nih.gov The design relies on the predictable cleavage of the ether linkage after a set number of β-oxidation cycles, releasing the active phenolic payload inside the mitochondrial matrix. nih.gov

Cellular Uptake and Distribution Mechanisms

For a xenobiotic compound to be metabolized, it must first cross the cell membrane. Research on related phenoxyacetic acid derivatives provides insight into the likely uptake mechanism for this compound. Studies using Caco-2 cells, a model for the intestinal epithelium, suggest that the uptake of these acidic compounds is mediated by proton-linked monocarboxylic acid transporters (MCTs). nih.gov

This transport is a carrier-mediated process, as indicated by the saturable uptake rates at increasing concentrations. nih.gov The process is also pH-dependent and is significantly reduced at neutral pH (7.4) compared to acidic pH (6.0), which is characteristic of MCT-mediated transport. nih.gov Furthermore, uptake can be inhibited by typical MCT substrates like benzoic acid, confirming the involvement of these transporters. nih.gov The lipophilicity of the compound, influenced by substitutions on the phenoxy ring, also plays a role, with increased lipophilicity potentially enhancing uptake via MCTs. nih.gov

Interaction with Endogenous Biochemical Systems (e.g., Mevalonate (B85504) Pathway)

The mevalonate pathway is a vital metabolic route responsible for synthesizing cholesterol and a variety of non-sterol isoprenoids essential for cellular function. nih.gov Key molecules produced by this pathway include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras. nih.gov

The rate-limiting enzyme of this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which converts HMG-CoA to mevalonic acid. researchgate.net This enzyme is the target of statin drugs. researchgate.net

Xenobiotic carboxylic acids, like this compound, are known to be activated to their corresponding acyl-CoA thioesters. nih.gov These "unusual" acyl-CoA molecules have the potential to interfere with enzymes that utilize structurally similar endogenous substrates. The initial steps of the mevalonate pathway involve the conversion of acetyl-CoA to HMG-CoA, catalyzed by HMG-CoA synthase. It is plausible that 5-(3-methylphenoxy)pentanoyl-CoA could interact with enzymes of this pathway, potentially acting as an inhibitor. The accumulation of such xenobiotic acyl-CoAs can disrupt intermediary metabolism by inhibiting key enzymes or depleting essential cofactors. nih.gov While direct evidence for the interaction of this compound with the mevalonate pathway was not found in the reviewed literature, its metabolic activation to an acyl-CoA derivative presents a scientifically sound basis for potential interactions.

Computational and Theoretical Investigations

Molecular Modeling of Compound-Target Interactions

Molecular modeling serves as a powerful tool to elucidate the potential interactions between a ligand, such as 5-(3-Methylphenoxy)pentanoic acid, and its biological targets. These computational techniques provide insights at the atomic level, guiding further research and drug design efforts.

Molecular docking simulations are frequently employed to predict the preferred binding orientation of a molecule to a target protein. For this compound, a key putative target is the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory processes nih.gov.

Docking studies involving phenoxyalkanoic acid derivatives and FFAR4 have been performed using homology models of the receptor, often based on the crystal structures of similar GPCRs mdpi.comnih.gov. In a typical docking protocol, a three-dimensional model of FFAR4 is prepared, and the ligand, this compound, is placed into the identified binding pocket. This pocket in FFAR4 is known to be predominantly hydrophobic, accommodating the lipophilic tails of fatty acid-like ligands nih.gov. The simulation then explores various conformations and orientations of the ligand within the binding site, scoring them based on energetic favorability to identify the most stable binding pose.

Analysis of the docked pose of this compound within the FFAR4 binding site reveals several critical intermolecular interactions that likely contribute to binding affinity and receptor activation. The binding mode is generally anchored by the ligand's carboxyl group, a common feature for many FFAR4 agonists nih.gov.

Key interactions are predicted to include:

Hydrogen Bonding: The negatively charged carboxylate of the pentanoic acid chain is crucial for forming strong hydrogen bonds with positively charged or polar residues in the binding pocket. Studies on similar ligands suggest that key residues such as Arginine (Arg), Tryptophan (TRP198), and Asparagine (ASN291) are vital for anchoring the carboxylate head group mdpi.comnih.gov.

Hydrophobic and π-Interactions: The aromatic 3-methylphenoxy group and the aliphatic pentanoic chain are expected to engage in extensive hydrophobic and van der Waals interactions with nonpolar residues lining the binding cavity. Furthermore, the phenyl ring can form π-π stacking or π-alkyl interactions with aromatic residues like Phenylalanine (PHE115, PHE211) and Isoleucine (ILE280, ILE284), which are critical for stabilizing the ligand within the pocket mdpi.com.

These interactions collectively stabilize the compound in a specific orientation that is thought to induce the conformational change in the receptor required for downstream signaling.

Table 1: Predicted Intermolecular Interactions between this compound and FFAR4 Residues

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) in FFAR4 | Reference for Interaction Type |

|---|---|---|---|

| Carboxylic Acid | Hydrogen Bond / Salt Bridge | TRP198, ASN291, Arginine | mdpi.comnih.gov |

| Phenyl Ring | π-π Stacking / π-Alkyl | PHE115, PHE211 | mdpi.com |

| Pentanoic Chain & Methyl Group | Hydrophobic / van der Waals | ILE280, ILE284 | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule. These methods are used to understand the electronic landscape and predict spectroscopic characteristics of this compound.

DFT calculations are used to determine the molecule's equilibrium geometry and its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive scienceopen.com.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions scienceopen.com. For this compound, the MEP would show a significant negative potential (red) around the carboxylic oxygen atoms, confirming this area as a primary site for hydrogen bonding and electrophilic attack. In contrast, a positive potential (blue) would be localized around the carboxylic hydrogen, indicating its susceptibility to nucleophilic attack.

Table 2: Key Electronic Properties from DFT Calculations

| Property | Significance | Predicted Finding for this compound |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Localized primarily on the electron-rich phenoxy ring system. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Often localized on the carboxylic acid moiety and adjacent atoms. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. nih.gov | A moderate gap, suggesting stability under normal conditions but capable of engaging in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts reactive sites for intermolecular interactions. scienceopen.com | Strong negative potential on carboxylic oxygens; positive potential on carboxylic hydrogen. |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can accurately predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). orientjchem.orgresearchgate.net

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to specific molecular motions (e.g., stretching, bending). For this compound, strong characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹) would be predicted. orientjchem.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) science.govresearchgate.net. These theoretical values, when compared to experimental data, help confirm the molecular structure. Predictions would show distinct signals for the aromatic protons, the aliphatic protons of the pentanoic chain, and the methyl group protons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The predicted absorption maxima (λ_max) would correspond to π→π* transitions within the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Predicted Value | Reference for Methodology |

|---|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) | researchgate.net |

| C=O stretch (carboxylic acid) | 1700-1750 cm⁻¹ (strong) | orientjchem.org | |

| C-O-C stretch (ether) | 1200-1250 cm⁻¹ (strong) | researchgate.net | |

| ¹H NMR | -COOH proton | 10-12 ppm | researchgate.net |

| Aromatic protons | 6.5-7.5 ppm | researchgate.net | |

| -CH₃ protons | ~2.3 ppm | researchgate.net | |

| ¹³C NMR | -COOH carbon | ~175-180 ppm | science.gov |

| Aromatic carbons | 110-160 ppm | science.gov |

Molecular Dynamics Simulations to Understand Conformational Behavior and Binding Dynamics

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the stability of the ligand-receptor complex over time nih.govspringernature.com. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a high-resolution view of molecular motion.

For this compound, MD simulations can be used in two primary ways:

Conformational Analysis: The compound possesses significant conformational freedom due to the rotatable bonds in the pentanoic acid chain and the ether linkage. An MD simulation of the isolated molecule in a solvent (e.g., water) can explore its accessible conformational space. This analysis would reveal the most populated shapes of the molecule in solution, which is relevant for understanding how it presents itself to a receptor binding site.

Binding Dynamics and Stability: By starting an MD simulation with the docked pose of the ligand-receptor complex, one can assess the stability of the predicted binding mode mdpi.com. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial position are monitored. A stable, low-RMSD trajectory suggests a durable binding interaction, whereas a high RMSD may indicate an unstable or transient binding event mdpi.com. These simulations can also reveal the role of water molecules in mediating interactions and highlight subtle conformational adjustments in the protein and ligand that occur upon binding, providing a more complete and realistic picture of the interaction dynamics.

Cheminformatics and Data Mining in Compound Discovery

Cheminformatics and data mining are pivotal computational disciplines that accelerate the discovery and optimization of novel bioactive compounds like this compound. These approaches utilize computational technology to analyze, manage, and visualize vast amounts of chemical information, thereby enabling researchers to identify promising drug candidates and predict their properties without exhaustive experimental synthesis and testing researchgate.netatlasofscience.org.

The application of these techniques to compounds belonging to the phenoxyalkanoic acid class involves several key strategies. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, is a fundamental cheminformatics tool used to develop mathematical models that correlate the structural features of molecules with their biological activities ijnrd.orgnih.gov. For a class of compounds like phenoxyalkanoic acids, a QSAR model could predict the herbicidal activity or, in a therapeutic context, the potency of receptor modulation based on physicochemical descriptors mdpi.comnih.govnih.gov. These descriptors quantify various molecular properties, such as hydrophobicity (LogP), electronic effects (Hammett constants), and steric factors (molar refractivity) ijnrd.orgdrugdesign.org.

| Descriptor | This compound | 3-(3-Methylphenoxy)propanoic acid | Significance in Cheminformatics |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.24 | 180.20 nih.gov | Influences absorption, distribution, and transport properties. |

| XLogP3 | 2.8 | 2.2 nih.gov | A measure of lipophilicity, critical for membrane permeability and binding to hydrophobic pockets in target proteins. drugdesign.org |

| Hydrogen Bond Donor Count | 1 | 1 | Indicates the potential to form hydrogen bonds with a biological target. |

| Hydrogen Bond Acceptor Count | 3 | 3 | Indicates the potential to accept hydrogen bonds from a biological target. |

| Polar Surface Area (Ų) | 46.5 | 46.5 nih.gov | Relates to drug transport properties, including blood-brain barrier penetration. |

Data for this compound is computationally predicted. Data for the related compound is sourced from PubChem nih.gov.

Data mining techniques are employed to screen large chemical databases for novel scaffolds that could exhibit a desired biological activity researchgate.net. For instance, if this compound were identified as a weak modulator of a therapeutic target like Peroxisome Proliferator-Activated Receptors (PPARs), data mining could be used to search for commercially available or synthetically accessible analogs with improved potency nih.gov. This process, often called virtual screening, uses computational filters based on pharmacophore models or molecular docking to prioritize a smaller, more manageable set of compounds for experimental validation nih.govresearchgate.net.

A typical virtual screening workflow might involve:

Database Preparation : Compiling large libraries of compounds from sources like ZINC or PubChem researchgate.net.

Pharmacophore Screening : Creating a 3D model of the essential steric and electronic features required for biological activity and using it to filter the database researchgate.net.

Molecular Docking : Simulating the binding of the filtered compounds into the active site of the target protein to predict binding affinity and pose nih.gov.

ADMET Profiling : Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds to eliminate candidates likely to fail in later developmental stages atlasofscience.orgresearchgate.net.

Analytical Methodologies in Research on 5 3 Methylphenoxy Pentanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 5-(3-Methylphenoxy)pentanoic acid, enabling its separation from complex mixtures and the assessment of its purity. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification